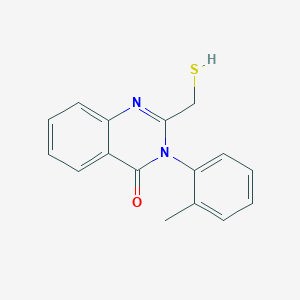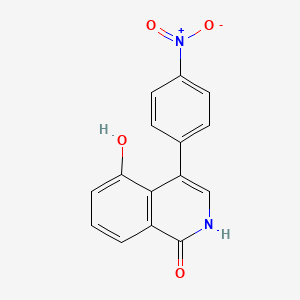
5-Hydroxy-4-(4-nitrophenyl)isoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxy-4-(4-nitrophenyl)isoquinolin-1(2H)-one is a chemical compound that belongs to the class of isoquinolinones. This compound is characterized by the presence of a hydroxy group at the 5th position, a nitrophenyl group at the 4th position, and a lactam ring structure. Isoquinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-(4-nitrophenyl)isoquinolin-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzaldehyde and aniline derivatives.
Condensation Reaction: The benzaldehyde and aniline derivatives undergo a condensation reaction to form the corresponding Schiff base.
Cyclization: The Schiff base is then cyclized under acidic or basic conditions to form the isoquinolinone core structure.
Nitration: The final step involves the nitration of the phenyl ring to introduce the nitro group at the 4th position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and cyclization reactions.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
5-Hydroxy-4-(4-nitrophenyl)isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) can be used.
Major Products
Oxidation: Formation of 5-oxo-4-(4-nitrophenyl)isoquinolin-1(2H)-one.
Reduction: Formation of 5-Hydroxy-4-(4-aminophenyl)isoquinolin-1(2H)-one.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
5-Hydroxy-4-(4-nitrophenyl)isoquinolin-1(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Hydroxy-4-(4-nitrophenyl)isoquinolin-1(2H)-one involves:
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins in biological systems.
Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, or inflammation.
相似化合物的比较
Similar Compounds
5-Hydroxy-4-phenylisoquinolin-1(2H)-one: Lacks the nitro group, which may result in different biological activities.
4-(4-Nitrophenyl)isoquinolin-1(2H)-one: Lacks the hydroxy group, which may affect its reactivity and interactions.
5-Hydroxy-4-(4-methylphenyl)isoquinolin-1(2H)-one: Contains a methyl group instead of a nitro group, leading to different chemical properties.
Uniqueness
5-Hydroxy-4-(4-nitrophenyl)isoquinolin-1(2H)-one is unique due to the presence of both the hydroxy and nitro groups, which contribute to its distinct chemical reactivity and potential biological activities.
属性
CAS 编号 |
656234-27-4 |
|---|---|
分子式 |
C15H10N2O4 |
分子量 |
282.25 g/mol |
IUPAC 名称 |
5-hydroxy-4-(4-nitrophenyl)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C15H10N2O4/c18-13-3-1-2-11-14(13)12(8-16-15(11)19)9-4-6-10(7-5-9)17(20)21/h1-8,18H,(H,16,19) |
InChI 键 |
CZPIFUYZJRECFU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)O)C(=CNC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Bromomethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B11842317.png)

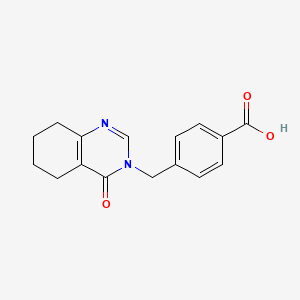

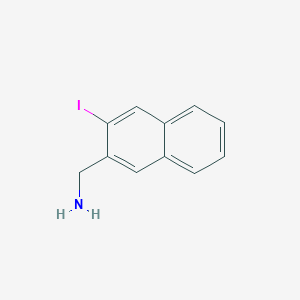
![2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B11842355.png)
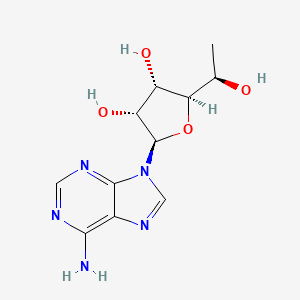
![6-Methyl-N-phenyl-2H-benzo[H]chromen-2-amine](/img/structure/B11842369.png)
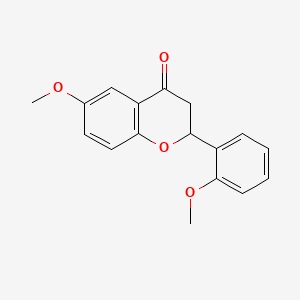


![4-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde](/img/structure/B11842381.png)
